Zolpyridine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Zolpyridine can be synthesized through various methods, including:
Grignard Reaction: The addition of Grignard reagents to pyridine N-oxides followed by treatment with acetic anhydride or dimethylformamide to obtain substituted pyridines.
Cross-Coupling Reactions: Utilizing palladium-catalyzed cross-coupling of aryl bromides with pyridyl aluminum reagents to form pyridylarylmethanes.
Titanacyclopropane Reaction: In situ generated titanacyclopropanes react with pyridine N-oxides to achieve regioselective C2-H alkylation.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of recoverable catalysts, such as Fe3O4@CoII (macrocyclic Schiff base ligand), has been reported to enhance the efficiency of the synthesis process .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can be achieved using hydrogenation or metal hydrides such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often facilitated by halogenation followed by substitution with nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol.
Substitution: Halogenated this compound derivatives with nucleophiles like amines or thiols.
Major Products:
Oxidation: Formation of pyridine N-oxides or carboxylic acids.
Reduction: Formation of dihydropyridine derivatives.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Zolpyridine has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biological pathways.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and as a precursor for agrochemicals.
Mechanism of Action
The mechanism of action of Zolpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. It can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Zolpyridine is compared with other similar compounds such as:
Zolpidem: A sedative-hypnotic drug used for treating insomnia.
Oxozolpidem: A degradation product of Zolpidem.
Zolpacid: Another degradation product of Zolpidem.
Uniqueness: this compound stands out due to its specific substitution pattern on the pyridine ring, which imparts unique chemical and biological properties
Properties
IUPAC Name |
4-methyl-N-(5-methylpyridin-2-yl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-10-3-6-12(7-4-10)14(17)16-13-8-5-11(2)9-15-13/h3-9H,1-2H3,(H,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBFFPKCKCRTTRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NC=C(C=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30188466 | |
Record name | Zolpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30188466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
349122-64-1 | |
Record name | Zolpyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0349122641 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Zolpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30188466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ZOLPYRIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PG4110Y27I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Zolpyridine and how is it formed?
A: this compound is a degradation product of Zolpidem Tartrate, a medication used to treat insomnia. It is formed through the degradation of Zolpidem Tartrate under various stress conditions, particularly acidic or basic hydrolysis. [, ] This degradation pathway is also observed under photolytic conditions, suggesting it's a significant product of Zolpidem Tartrate breakdown. []
Q2: How can this compound be identified and quantified?
A2: Researchers employed several analytical techniques to identify and quantify this compound in degraded Zolpidem Tartrate samples.
- LC-MS (Liquid Chromatography-Mass Spectrometry): This technique allowed for the separation of this compound from other degradation products and the parent drug, followed by its identification based on its mass-to-charge ratio (m/z). The m/z value of 227 was attributed to this compound. [, ]
- LC-DAD (Liquid Chromatography with Diode Array Detection): This method enabled the separation and detection of this compound based on its unique UV-Vis absorption spectrum. This method, while not providing structural information, can be useful for quantitative analysis. []
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